molecular formula C14H20Cl2N2O2 B585719 Clencyclohexerol-d10 CAS No. 1346599-61-8

Clencyclohexerol-d10

Cat. No.: B585719
CAS No.: 1346599-61-8
M. Wt: 329.287
InChI Key: DKFLKXDTRUWFDL-AJHFZFCKSA-N
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Description

Clencyclohexerol-d10 is a deuterium-labeled analog of Clencyclohexerol. It is a stable isotope-labeled compound with the molecular formula C14H10D10Cl2N2O2 and a molecular weight of 329.29. This compound is primarily used in scientific research for quantitative analysis and structural identification due to its deuterated structure, which provides more accurate spectral data .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Clencyclohexerol-d10 involves the incorporation of deuterium atoms into the Clencyclohexerol molecule. The process typically includes the following steps:

    Deuteration of Cyclohexanol: Cyclohexanol is treated with deuterium oxide (D2O) in the presence of a catalyst to replace hydrogen atoms with deuterium atoms, forming deuterated cyclohexanol.

    Formation of this compound: The deuterated cyclohexanol is then reacted with 4-amino-3,5-dichlorobenzyl chloride in the presence of a base to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of deuterium oxide and specialized catalysts is essential for efficient deuteration.

Chemical Reactions Analysis

Types of Reactions

Clencyclohexerol-d10 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly used.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Clencyclohexerol-d10 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

Clencyclohexerol-d10 acts as a β-agonist, similar to its non-deuterated counterpart Clencyclohexerol. It binds to β-adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This results in various physiological effects, including bronchodilation and increased heart rate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides enhanced stability and more accurate spectral data for analytical purposes. This makes it particularly valuable in research settings where precise measurements are crucial .

Properties

IUPAC Name

4-[[2-(4-amino-3,5-dichlorophenyl)-2-hydroxyethyl]amino]-1,2,2,3,3,4,5,5,6,6-decadeuteriocyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20Cl2N2O2/c15-11-5-8(6-12(16)14(11)17)13(20)7-18-9-1-3-10(19)4-2-9/h5-6,9-10,13,18-20H,1-4,7,17H2/i1D2,2D2,3D2,4D2,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFLKXDTRUWFDL-AJHFZFCKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NCC(C2=CC(=C(C(=C2)Cl)N)Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])NCC(C2=CC(=C(C(=C2)Cl)N)Cl)O)([2H])[2H])([2H])[2H])([2H])O)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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